molecular formula C13H16ClNO2 B1486352 [1-(3-Chlorobenzoyl)piperidin-4-yl]methanol CAS No. 1082861-90-2

[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol

Cat. No.: B1486352
CAS No.: 1082861-90-2
M. Wt: 253.72 g/mol
InChI Key: JIHHJOJRUSZPRP-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The development of this compound emerged from the broader exploration of piperidine derivatives in pharmaceutical research during the late twentieth and early twenty-first centuries. The benzoylpiperidine fragment, which forms the core structure of this compound, gained prominence as researchers recognized its significance as a privileged structure in drug design and development. The systematic investigation of chlorinated benzoyl derivatives began as medicinal chemists sought to optimize the pharmacological properties of piperidine-based compounds through strategic halogen substitution.

The compound's discovery can be traced to research efforts focused on developing versatile synthetic intermediates that could serve multiple roles in organic synthesis. Early synthetic approaches to related benzoylpiperidine compounds were established through modifications of existing piperidine chemistry, with researchers adapting classical methods such as Friedel-Crafts acylation and nucleophilic substitution reactions to accommodate the specific structural requirements of chlorobenzoyl derivatives.

Historical patent literature reveals that compounds containing the benzoylpiperidine framework have been subjects of pharmaceutical interest since the mid-twentieth century, with particular attention paid to their potential as intermediates in the synthesis of neuropsychiatric medications. The specific development of this compound represents a refinement of these earlier synthetic strategies, incorporating lessons learned from structure-activity relationship studies of related piperidine derivatives.

Classification within Piperidine Derivatives

This compound belongs to the broader class of piperidine derivatives, which constitute one of the most important categories of nitrogen-containing heterocyclic compounds in organic chemistry. Within this classification system, the compound can be further categorized as a benzoylpiperidine derivative, specifically featuring a 4-substituted piperidine ring with both carbonyl and hydroxymethyl functionalities.

The structural classification of this compound reveals several key organizational features. The piperidine ring serves as the central scaffold, adopting a chair conformation that provides insights into the molecular geometry and potential binding interactions. The benzoyl moiety attached to the nitrogen atom introduces aromatic character and potential sites for π-π interactions, while the chlorine substituent at the meta position of the benzene ring provides opportunities for halogen bonding and influences the electronic properties of the aromatic system.

Classification Level Category Specific Features
Primary Class Heterocyclic Compounds Six-membered nitrogen-containing ring
Secondary Class Piperidine Derivatives Saturated nitrogen heterocycle
Tertiary Class Benzoylpiperidine Compounds Carbonyl group attached to piperidine nitrogen
Quaternary Class Chlorobenzoyl Derivatives Halogen substitution on aromatic ring
Functional Group Hydroxymethyl Compounds Primary alcohol functionality

The compound can also be classified based on its synthetic utility and applications. As a pharmaceutical intermediate, it falls within the category of building blocks used for drug development. From a structural perspective, it represents a multifunctional compound capable of participating in various chemical transformations, including oxidation, reduction, and substitution reactions.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its versatile reactivity profile and its role as a strategic intermediate in complex molecule synthesis. The compound's unique combination of functional groups provides multiple sites for chemical modification, making it an valuable synthetic platform for accessing diverse molecular architectures.

The chlorobenzoyl moiety contributes significantly to the compound's synthetic utility through several mechanisms. The carbonyl group serves as an electrophilic center that can participate in nucleophilic addition reactions, while also providing opportunities for reduction to secondary alcohols or oxidation state manipulations. The chlorine substituent enables cross-coupling reactions, particularly palladium-catalyzed transformations that allow for the introduction of various substituents at the aromatic position.

The hydroxymethyl group at the 4-position of the piperidine ring represents another crucial site for synthetic elaboration. This primary alcohol functionality can undergo oxidation to generate aldehyde or carboxylic acid derivatives, participate in esterification reactions, or serve as a nucleophile in substitution processes. The stereochemical considerations associated with the 4-position substitution also contribute to the compound's significance, as this position influences the overall three-dimensional structure and potential biological activity.

Functional Group Reaction Types Synthetic Applications
Carbonyl (Benzoyl) Nucleophilic Addition, Reduction Alcohol formation, Hydride addition
Chloro Aromatic Cross-coupling, Nucleophilic Substitution Aryl-aryl bond formation, Functional group installation
Primary Alcohol Oxidation, Esterification, Substitution Carbonyl generation, Ester formation, Alkylation
Piperidine Nitrogen Alkylation, Acylation, Complexation Chain extension, Protecting group installation

The compound's significance extends to its role in medicinal chemistry, where the benzoylpiperidine framework is recognized as a privileged structure for drug development. This recognition stems from the framework's ability to provide optimal spatial arrangements for interactions with biological targets, particularly in the development of central nervous system active compounds.

Current Research Landscape

The current research landscape surrounding this compound reflects the continued interest in piperidine derivatives as valuable synthetic intermediates and potential pharmaceutical agents. Recent investigations have focused on optimizing synthetic routes to improve efficiency and scalability while exploring new applications in drug discovery and development.

Contemporary research efforts have emphasized the development of more efficient synthetic methodologies for accessing benzoylpiperidine derivatives. These studies have investigated alternative coupling strategies, including metal-catalyzed cross-coupling reactions and photocatalytic approaches, to improve reaction selectivity and reduce the environmental impact of synthetic processes. The use of continuous flow reactors has emerged as a particularly promising approach for industrial-scale synthesis, offering enhanced mixing, heat transfer, and process control compared to traditional batch methods.

Structure-activity relationship studies represent another significant area of current research focus. Investigators have systematically examined how modifications to the chlorobenzoyl and hydroxymethyl portions of the molecule influence biological activity and physicochemical properties. These studies have revealed important insights into the electronic and steric factors that govern binding interactions with various biological targets, informing the design of next-generation compounds with improved profiles.

Research Area Current Focus Recent Developments
Synthetic Methodology Green Chemistry Approaches Photocatalysis, Flow Chemistry
Structure-Activity Studies Electronic Effects of Substitution Halogen Bonding, π-π Interactions
Pharmaceutical Applications Central Nervous System Targets Receptor Selectivity Studies
Industrial Processes Scalability and Efficiency Continuous Manufacturing

Recent computational studies have also contributed to the understanding of this compound and related compounds. Density functional theory calculations have provided insights into conformational preferences, electronic distributions, and potential reaction pathways. These theoretical investigations have complemented experimental studies by offering molecular-level explanations for observed reactivity patterns and helping to guide the design of new synthetic strategies.

The field has also witnessed increased interest in developing environmentally sustainable approaches to piperidine derivative synthesis. This includes the exploration of biocatalytic methods, solvent-free reactions, and atom-economical transformations that minimize waste generation and reduce the environmental footprint of chemical manufacturing processes.

Current pharmaceutical research continues to explore the potential of this compound derivatives in treating various therapeutic conditions. The compound's structural features make it a valuable starting point for developing compounds targeting neurological disorders, metabolic diseases, and infectious conditions. The ongoing COVID-19 pandemic has also renewed interest in antiviral applications of piperidine derivatives, with researchers investigating their potential as broad-spectrum antiviral agents.

The integration of artificial intelligence and machine learning approaches into drug discovery has opened new avenues for exploring the potential applications of this compound. These computational tools enable rapid virtual screening of compound libraries and prediction of biological activities, accelerating the identification of promising lead compounds and reducing the time and cost associated with drug development processes.

Properties

IUPAC Name

(3-chlorophenyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-12-3-1-2-11(8-12)13(17)15-6-4-10(9-16)5-7-15/h1-3,8,10,16H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHHJOJRUSZPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of [1-(3-Chlorobenzoyl)piperidin-4-yl]methanol typically involves:

  • Formation of the benzoyl-piperidine core via amidic condensation between a 3-chlorobenzoic acid derivative and a piperidin-4-yl intermediate.
  • Subsequent functional group transformations to introduce the methanol moiety at the piperidine 4-position.

This approach is favored over direct condensation due to the complexity and side-product formation in some routes, despite a slight decrease in yield.

Stepwise Preparation Method

Starting Materials

Key Reactions and Conditions

Step Reaction Type Reagents & Conditions Notes
1 Esterification Reflux 3-chlorobenzoic acid in methanol with SOCl2 (2.5 eq), ~3 h Converts acid to methyl ester for better reactivity and purification.
2 Boc-Protection Di-tert-butyl dicarbonate ((Boc)2O, 1.2–2 eq), Et3N (2 eq), dry THF, RT, 2–24 h Protects amino groups if present, stabilizing intermediates for further reactions.
3 Hydrolysis Aqueous 2N LiOH (6 eq), THF/MeOH 1:1 v/v, RT, overnight Converts esters back to carboxylic acids when necessary for amidation.
4 Amidic Condensation 3-Chlorobenzoic acid (1 eq), HATU (1.05 eq), DIPEA (4 eq), dry DMF, RT, 3–8 h Forms the amide bond between the acid and piperidin-4-yl intermediate.
5 Deprotection CF3COOH, dry DCM, 0 °C to RT, 2–5 h Removes Boc protecting groups to yield the free amine.
6 Introduction of Methanol Group Reduction or functionalization of piperidin-4-yl ketone to methanol group (specific reagents vary) Typically involves selective reduction or substitution reactions (e.g., NaBH4 reduction)

Detailed Reaction Schemes and Notes

  • Amidic Condensation: The key step uses coupling agents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and base DIPEA (N,N-Diisopropylethylamine) in dry DMF at room temperature to form the benzoyl-piperidine amide bond efficiently.

  • Protection/Deprotection: Boc-protection stabilizes amino groups during synthesis, preventing side reactions. Deprotection with trifluoroacetic acid (TFA) in dichloromethane is mild and efficient.

  • Methanol Group Introduction: While specific details for the methanol substitution on the piperidine ring are less frequently detailed, standard methods include reduction of ketones or aldehydes at the 4-position to the corresponding alcohol using hydride reagents (e.g., sodium borohydride). This step is crucial for obtaining this compound.

Representative Data Table of Reaction Conditions

Compound Intermediate Reagents/Conditions Yield (%) Notes
Methyl 3-chlorobenzoate MeOH, SOCl2, reflux, 3 h 85–90 Esterification step
Boc-protected amino-benzoic acid (Boc)2O, Et3N, THF, RT, 24 h 80–88 Protection of amino group
3-Chlorobenzoic acid + Piperidin-4-yl amine HATU, DIPEA, DMF, RT, 3–8 h 70–80 Amidic condensation
Boc deprotection CF3COOH, DCM, 0 °C to RT, 2–5 h >90 Removal of protecting groups
Reduction to methanol derivative NaBH4 or equivalent, suitable solvent, RT Variable Conversion of ketone to alcohol (methanol group)

Research Findings and Optimization

  • The direct condensation of 3-chlorobenzoic acid with piperidin-4-yl derivatives can lead to multiple side-products, which reduces yield and complicates purification. Therefore, stepwise protection and activation of intermediates are preferred for higher selectivity and yield.

  • Use of HATU as a coupling agent offers high efficiency and mild conditions, minimizing racemization or degradation of sensitive intermediates.

  • The Boc-protection/deprotection strategy is widely validated for stabilizing intermediates during multi-step synthesis, ensuring better control over reaction pathways.

  • Reaction times vary between 3 to 8 hours for amidic condensation, typically conducted at room temperature to avoid side reactions.

  • The final reduction step to introduce the methanol group is critical and requires careful control of reagent stoichiometry and temperature to achieve selective reduction without over-reduction or ring modifications.

Summary of Preparation Methodology

The preparation of this compound involves:

  • Conversion of 3-chlorobenzoic acid to a reactive ester or acid chloride intermediate.
  • Coupling with a piperidin-4-yl amine or protected derivative using HATU and DIPEA in dry DMF.
  • Protection/deprotection cycles (e.g., Boc) to manage reactive groups.
  • Selective reduction of the piperidin-4-yl ketone to the corresponding methanol.
  • Purification by filtration, crystallization, or chromatography.

This multi-step approach balances yield, purity, and scalability, making it suitable for both research and industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction of the chlorobenzoyl group can yield the corresponding benzyl alcohol derivative.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include benzyl alcohol derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry: [1-(3-Chlorobenzoyl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents.

Medicine: The compound has shown promise in the development of drugs for treating neurological disorders. Its piperidine core is a common motif in many central nervous system (CNS) active drugs, and modifications to its structure can lead to the discovery of new medications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [1-(3-Chlorobenzoyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of CNS drugs, it may interact with neurotransmitter receptors, modulating their activity and influencing neural signaling.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Comparison of Piperidine Derivatives

Compound Name Substituents Molecular Weight (Da) Biological Activity (IC50 or Inhibition) Selectivity Index (SI) Reference
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol 4-Fluorobenzyl, 4-fluorophenylmethanol 304.3 IC50: 1.03–2.52 μg/mL (resistant strain) SI: 15–182
[1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol 3,4-Dichlorobenzyl 349.2 IC50: 1.24 μg/mL (resistant strain) SI: 68
[1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol 4-Bromobenzyl 368.2 IC50: 2.51 μg/mL (sensitive strain) SI: 45
[1-(2-Chlorobenzyl)piperidin-4-yl]methanol 2-Chlorobenzyl 239.7 Not reported (research intermediate) N/A
[1-(4-Methylbenzyl)piperidin-3-yl]methanol 4-Methylbenzyl, hydroxymethyl at 3-position 219.3 No activity data available N/A
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol Quinoline-chloride substitution 349.8 Spike protein interaction (COVID-19) Augmented safety profile

Key Observations:

Substituent Position and Bioactivity: The 3-chlorobenzoyl group in the target compound contrasts with analogues bearing 4-fluorobenzyl or 3,4-dichlorobenzyl groups. The latter show superior anti-parasitic activity (IC50: 1.03–2.52 μg/mL) against resistant strains compared to the target compound, which lacks reported IC50 values . Substituting the benzoyl group with 4-fluorophenylmethanol (as in ) enhances selectivity (SI up to 182), likely due to improved target binding and reduced mammalian cytotoxicity .

Impact of Halogen Type :

  • Bromine (e.g., 4-bromobenzyl in Compound 11 ) results in higher molecular weight but lower activity compared to fluorine or chlorine analogues, suggesting steric hindrance or electronic effects modulate efficacy.

Hydroxymethyl Position: Moving the hydroxymethyl group from the 4-position (target compound) to the 3-position (e.g., [1-(4-methylbenzyl)piperidin-3-yl]methanol ) reduces molecular weight but eliminates reported bioactivity, highlighting the critical role of substitution geometry.

Biological Activity

[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive review of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine core substituted with a 3-chlorobenzoyl group and a hydroxymethyl moiety. The synthesis typically involves the reaction of 3-chlorobenzoyl chloride with piperidine, followed by reduction using agents such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include the use of a base like triethylamine to neutralize hydrochloric acid formed during the process.

Antimicrobial Properties

Research suggests that derivatives of piperidine, including this compound, exhibit significant antimicrobial activity. A study focusing on piperidine derivatives indicated that certain compounds demonstrated effective inhibition against various pathogens, including fungi and bacteria. For instance, compounds with similar structures showed minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against Candida auris .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Its mechanism involves binding to the active sites of specific enzymes, thereby inhibiting their activity. This property is particularly relevant in the development of drugs targeting neurological disorders, where modulation of enzyme activity can lead to therapeutic effects.

The interaction of this compound with molecular targets is crucial for its biological activity. It appears to affect various biochemical pathways by modulating enzyme activity and potentially influencing neurotransmitter signaling in the central nervous system (CNS).

Case Study 1: Antifungal Activity

In a study examining antifungal agents, derivatives similar to this compound were found to induce apoptotic cell death in C. auris, suggesting that modifications to the piperidine structure can enhance antifungal efficacy . The study highlighted the importance of structural optimization in developing effective antifungal therapies.

Case Study 2: Neurological Applications

Another research effort focused on the compound's potential in treating neurological disorders. The ability of piperidine derivatives to interact with neurotransmitter receptors was explored, indicating that modifications could lead to new CNS-active medications.

Comparative Analysis

Compound Biological Activity Mechanism
This compoundAntimicrobial, Enzyme InhibitionBinds to active sites of enzymes
Piperidine Derivative AAntifungal (MIC: 0.24 - 0.97 μg/mL)Induces apoptosis in fungal cells
Piperidine Derivative BCNS ActivityModulates neurotransmitter receptors

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the piperidine ring (δ 1.5–2.5 ppm) and hydroxymethyl group (δ 3.4–3.7 ppm). The 3-chlorobenzoyl aromatic protons appear as a multiplet (δ 7.3–7.8 ppm) .
    • ¹³C NMR : Confirm the carbonyl group (δ ~165 ppm) and chlorinated aromatic carbons .
  • X-ray Crystallography : Resolve the 3D structure to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the hydroxymethyl group) .
  • HRMS : Validate molecular weight (calc. for C₁₃H₁₆ClNO₂: 265.087 g/mol) .

How do substituents on the benzoyl group influence the compound's binding affinity to target receptors?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

Substituent (X)Binding Affinity (IC₅₀)Key Interactions
3-Cl (Reference)10 nMChlorine enhances hydrophobic interactions with receptor pockets .
3-F8 nMFluorine increases electronegativity, strengthening hydrogen bonds .
3-Br15 nMLarger size reduces fit in sterically restricted binding sites .
3-CH₃25 nMMethyl group disrupts π-π stacking with aromatic residues .

Q. Methodological Approach :

  • Use molecular docking (e.g., AutoDock Vina) to predict binding poses.
  • Validate with SPR or ITC to measure kinetic parameters (K_D, ΔG) .

What strategies can resolve discrepancies in reported IC₅₀ values across different studies?

Advanced Research Question
Common Sources of Contradiction :

  • Assay Conditions : Variability in buffer pH, ionic strength, or temperature (e.g., pH 4.6 vs. 7.4 alters protonation states) .
  • Cell Lines : Differences in receptor expression levels (e.g., HEK293 vs. CHO cells).
  • Compound Purity : Impurities >5% skew activity measurements .

Q. Resolution Strategies :

Standardize Assays : Adopt protocols from (e.g., sodium acetate/1-octanesulfonate buffer at pH 4.6).

Cross-Validate : Compare results across orthogonal methods (e.g., radioligand binding vs. functional cAMP assays).

Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers.

How can solubility challenges of this compound be addressed in in vitro assays?

Advanced Research Question
Co-Solvent Systems :

Co-SolventMax Concentration (v/v%)Compatibility
DMSO1%Cell-free assays only .
PEG-4005%Low cytotoxicity in cell-based assays .
β-Cyclodextrin10 mMEnhances aqueous solubility via encapsulation .

Q. Alternative Strategies :

  • Synthesize prodrugs (e.g., phosphate esters) with improved hydrophilicity.
  • Use nanoformulations (liposomes or polymeric nanoparticles) for sustained release .

What computational methods are suitable for predicting the metabolic stability of this compound?

Advanced Research Question

  • CYP450 Metabolism Prediction : Tools like Schrödinger’s MetaSite identify likely oxidation sites (e.g., piperidine ring or hydroxymethyl group) .
  • ADMET Prediction : Software such as SwissADME estimates clearance rates and half-life using QSAR models .
  • MD Simulations : Analyze conformational stability in liver microsomes to predict enzymatic degradation pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol
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[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.